molecular formula C19H22N6O6 B12362145 Lenalidomide-acetamido-O-PEG1-C2-azide

Lenalidomide-acetamido-O-PEG1-C2-azide

Cat. No.: B12362145
M. Wt: 430.4 g/mol
InChI Key: NWZWXZLHKQMWFU-UHFFFAOYSA-N
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Description

Lenalidomide-acetamido-O-PEG1-C2-azide is a synthetic compound that combines lenalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are designed to degrade specific proteins within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lenalidomide-acetamido-O-PEG1-C2-azide involves several steps:

    Lenalidomide Functionalization: Lenalidomide is first functionalized to introduce a reactive site for further modifications.

    PEG Linker Attachment: A PEG linker is attached to the functionalized lenalidomide. This step often involves the use of coupling reagents and specific reaction conditions to ensure the successful attachment of the PEG linker.

    Azide Introduction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-acetamido-O-PEG1-C2-azide undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. For example, CuAAC reactions with alkyne-containing molecules result in triazole-linked products .

Properties

Molecular Formula

C19H22N6O6

Molecular Weight

430.4 g/mol

IUPAC Name

2-[2-(2-azidoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide

InChI

InChI=1S/C19H22N6O6/c20-24-21-6-7-30-8-9-31-11-17(27)22-14-3-1-2-12-13(14)10-25(19(12)29)15-4-5-16(26)23-18(15)28/h1-3,15H,4-11H2,(H,22,27)(H,23,26,28)

InChI Key

NWZWXZLHKQMWFU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCN=[N+]=[N-]

Origin of Product

United States

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